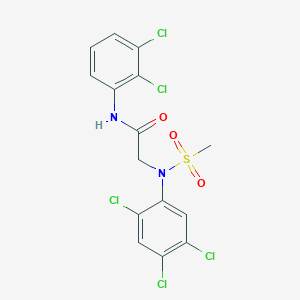![molecular formula C17H18N2O5S2 B5108246 2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine, commonly known as MNTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTS is a thiazolidine derivative that possesses a sulfonamide group and a nitro group, which makes it a potent inhibitor of various enzymes and proteins.
作用機序
MNTS inhibits the activity of enzymes and proteins by binding to their active sites. MNTS forms a covalent bond with the active site residues, which leads to the inhibition of enzyme activity. MNTS also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
MNTS has been found to have various biochemical and physiological effects. MNTS has been found to reduce the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. MNTS has also been found to inhibit the activity of tyrosinase, which leads to a decrease in the production of melanin. MNTS has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
実験室実験の利点と制限
MNTS has several advantages for lab experiments. MNTS is a potent inhibitor of various enzymes and proteins, which makes it a valuable tool for studying their function and structure. MNTS is also a potent inhibitor of cancer cell growth, which makes it a potential candidate for cancer therapy. However, MNTS has some limitations for lab experiments. MNTS is a toxic compound, which requires proper handling and disposal. MNTS is also a relatively expensive compound, which limits its availability for lab experiments.
将来の方向性
There are several future directions for the research on MNTS. One potential direction is the development of MNTS-based drugs for cancer therapy. Another potential direction is the development of MNTS-based inhibitors for enzymes and proteins involved in various diseases. The use of MNTS as a tool for protein modification and structure determination is also a potential direction for future research. Overall, the potential applications of MNTS in various fields make it a valuable compound for scientific research.
合成法
The synthesis of MNTS involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of sodium methoxide and acetic acid. The reaction yields MNTS as a yellowish solid with a melting point of 160-162°C. The purity of MNTS can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
MNTS has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and protein modification. MNTS has been found to be a potent inhibitor of various enzymes such as carbonic anhydrase, tyrosinase, and acetylcholinesterase. MNTS has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MNTS has been used as a tool for protein modification by attaching it to proteins and enzymes to study their function and structure.
特性
IUPAC Name |
2-(2-methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-7-8-13(11-15(12)19(20)21)26(22,23)18-9-10-25-17(18)14-5-3-4-6-16(14)24-2/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKACGWRJTOAVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5108171.png)
![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)